

# Dregeoside Ga1: A Review of a Polyoxypregnane Glycoside from Dregea volubilis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Dregeoside Ga1** is a naturally occurring polyoxypregnane glycoside isolated from the plant Dregea volubilis (also known as Wattakaka volubilis), a woody climber belonging to the Apocynaceae family. This plant has a history of use in traditional medicine across Asia for treating a variety of ailments, including tumors, inflammation, and diabetes. The genus Dregea is known for its rich content of steroidal pregnanes, which have garnered scientific interest for their potential biological activities. This technical guide provides a comprehensive literature review of the studies on **Dregeoside Ga1** and related compounds, focusing on quantitative data, experimental methodologies, and biological pathways.

# **Chemical and Physical Properties**

**Dregeoside Ga1** is a complex steroid derivative. While detailed experimental data on its biological activities are limited in publicly available literature, its chemical properties are documented.



| Property          | Value        |
|-------------------|--------------|
| CAS Number        | 98665-66-8   |
| Molecular Formula | C49H80O17    |
| Molecular Weight  | 941.17 g/mol |

# Biological Activities of Polyoxypregnane Glycosides from Dregea volubilis

While specific studies focusing exclusively on **Dregeoside Ga1** are scarce, research on other pregnane glycosides isolated from Dregea volubilis provides insights into the potential therapeutic applications of this class of compounds. The primary reported activities are centered around anticancer,  $\alpha$ -glucosidase and  $\alpha$ -amylase inhibition, and chondroprotective effects.

## **Anticancer and Cytotoxic Activity**

Several polyoxypregnane glycosides from Dregea volubilis have been investigated for their cytotoxic effects against various cancer cell lines. A 2023 study by Thuy et al. evaluated the cytotoxicity of newly isolated volubilosides and known dregeosides. While **Dregeoside Ga1** was not among the tested compounds in this specific study, the results for related molecules are significant for structure-activity relationship studies. For instance, Dregeoside Da1 and Ka1 were among the compounds evaluated.

Table 1: Cytotoxicity of Pregnane Glycosides from Dregea volubilis (IC<sub>50</sub> in μM)[1]



| Comp<br>ound          | MB49           | K562           | MKN-7          | HT29           | A549           | MCF-7          | MDA-<br>MB-<br>231 | HepG2          |
|-----------------------|----------------|----------------|----------------|----------------|----------------|----------------|--------------------|----------------|
| Dregeo<br>side<br>Da1 | 10.51±0<br>.83 | 11.72±0<br>.91 | 12.43±1<br>.02 | 13.65±1<br>.15 | 14.28±1<br>.21 | 15.03±1<br>.33 | 16.74±1<br>.42     | 18.91±1<br>.56 |
| Dregeo<br>side<br>Ka1 | 8.24±0.<br>65  | 9.53±0.<br>77  | 10.11±0<br>.84 | 11.29±0<br>.98 | 12.04±1<br>.05 | 13.17±1<br>.19 | 14.88±1<br>.27     | 17.22±1<br>.48 |
| Volubilo              | 6.15±0.        | 7.39±0.        | 8.02±0.        | 9.17±0.        | 10.03±0        | 11.24±1        | 12.96±1            | 15.34±1        |
| side G                | 49             | 61             | 68             | 79             | .88            | .01            | .13                | .37            |
| Volubilo              | 12.83±1        | 14.07±1        | 15.16±1        | 16.41±1        | 17.25±1        | 18.39±1        | 19.98±1            | 21.05±1        |
| side E                | .05            | .22            | .34            | .45            | .53            | .67            | .81                | .93            |
| Volubilo              | 4.29±0.        | 5.51±0.        | 6.18±0.        | 7.33±0.        | 8.12±0.        | 9.07±0.        | 10.75±0            | 13.01±1        |
| side H                | 35             | 46             | 53             | 64             | 71             | 82             | .95                | .18            |
| Volubilo              | 9.76±0.        | 11.02±0        | 11.84±1        | 13.01±1        | 13.88±1        | 14.92±1        | 16.65±1            | 18.89±1        |
| side I                | 81             | .94            | .03            | .17            | .25            | .38            | .51                | .72            |
| Volubilo              | 7.03±0.        | 8.27±0.        | 9.05±0.        | 10.19±0        | 11.16±1        | 12.28±1        | 13.97±1            | 16.23±1        |
| side K                | 58             | 71             | 79             | .91            | .02            | .14            | .26                | .45            |

Data presented as mean  $\pm$  SD from three independent experiments.

The original isolation of **Dregeoside Ga1** was reported in a 1985 study by Yoshimura et al., which also described the isolation of dregeosides H, Dp1, Da1, and Gp1. This foundational work characterized these compounds based on chemical and spectral evidence. While this paper is a key reference for the structure of **Dregeoside Ga1**, detailed biological activity data for this specific compound was not provided in the abstract.

### $\alpha$ -Glucosidase and $\alpha$ -Amylase Inhibitory Activities

In a 2020 study, other pregnane glycosides from the leaves of Dregea volubilis were evaluated for their ability to inhibit  $\alpha$ -glucosidase and  $\alpha$ -amylase, enzymes relevant to carbohydrate metabolism and diabetes management.[2]



Table 2:  $\alpha$ -Glucosidase and  $\alpha$ -Amylase Inhibitory Activities of Pregnane Glycosides from Dregea volubilis[2]

| Compound                    | α-Glucosidase Inhibition<br>(%) at 200 μM | α-Amylase IC50 (μM) |  |  |
|-----------------------------|-------------------------------------------|---------------------|--|--|
| 17β-marsdenin               | 47.1 ± 2.5                                | > 200               |  |  |
| Stavaroside H               | 38.2 ± 1.9                                | > 200               |  |  |
| Hoyacarnoside G             | 32.6 ± 1.7                                | > 200               |  |  |
| Drevoluoside Q              | Not Reported                              | 51.3 ± 2.1          |  |  |
| Acarbose (Positive Control) | 85.3 ± 4.2                                | 45.8 ± 2.3          |  |  |

Data are expressed as mean  $\pm$  SD (n=3).

These findings suggest that pregnane glycosides from Dregea volubilis are a promising source of compounds for the development of antihyperglycemic agents.

# **Experimental Protocols**

# General Experimental Procedures for Isolation and Structure Elucidation

The isolation of **Dregeoside Ga1** and related compounds typically involves the extraction of plant material (e.g., roots, leaves, or flowers) with solvents like methanol, followed by partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol). The fractions are then subjected to various chromatographic techniques, including column chromatography on silica gel, Sephadex LH-20, and preparative HPLC to yield the pure compounds. Structure elucidation is achieved through spectroscopic methods such as 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HR-ESI-MS).

# **Cytotoxicity Assay (MTT Assay)**

The cytotoxic activity of the isolated pregnane glycosides is commonly determined using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.



Workflow for MTT Assay:



Click to download full resolution via product page

Caption: Workflow of the MTT assay for determining cytotoxicity.

## $\alpha$ -Glucosidase and $\alpha$ -Amylase Inhibition Assays

These enzyme inhibition assays are performed in vitro to assess the potential of the compounds to interfere with carbohydrate digestion.

Workflow for Enzyme Inhibition Assays:





Click to download full resolution via product page

Caption: General workflow for in vitro enzyme inhibition assays.

## **Signaling Pathways**

Currently, there is no specific information in the reviewed literature detailing the signaling pathways modulated by **Dregeoside Ga1**. However, based on the observed cytotoxic activities of related polyoxypregnane glycosides, it can be hypothesized that these compounds may induce apoptosis in cancer cells. The molecular mechanisms of other cytotoxic natural products often involve the modulation of key signaling pathways such as the PI3K/Akt, MAPK, or NF-kB pathways, or direct activation of the intrinsic or extrinsic apoptotic cascades. Further research



is required to elucidate the precise mechanism of action for **Dregeoside Ga1** and other related cytotoxic dregeosides.

Hypothesized Apoptotic Signaling Pathway:



Click to download full resolution via product page

Caption: Hypothesized signaling pathways for cytotoxicity.

#### **Conclusion and Future Directions**

**Dregeoside Ga1** is a structurally characterized polyoxypregnane glycoside from Dregea volubilis. While its specific biological activities have not been extensively reported, studies on closely related compounds from the same plant demonstrate significant potential in the areas of oncology and metabolic disorders. The cytotoxic and enzyme-inhibiting properties of other



dregeosides and volubilosides highlight the need for further investigation into the therapeutic potential of **Dregeoside Ga1**.

Future research should focus on:

- The targeted biological screening of pure **Dregeoside Ga1** against a panel of cancer cell lines and key metabolic enzymes.
- Elucidation of the specific signaling pathways modulated by **Dregeoside Ga1** to understand its mechanism of action at the molecular level.
- In vivo studies to evaluate the efficacy and safety of Dregeoside Ga1 in animal models of cancer and diabetes.

Such studies will be crucial in determining the potential of **Dregeoside Ga1** as a lead compound for the development of new therapeutic agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Identification and Cytotoxic Evaluation of Pregnane Saponins from the Twigs and Leaves of Dregea volubilis PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Dregeoside Ga1: A Review of a Polyoxypregnane Glycoside from Dregea volubilis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15591673#literature-review-of-dregeoside-ga1-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com